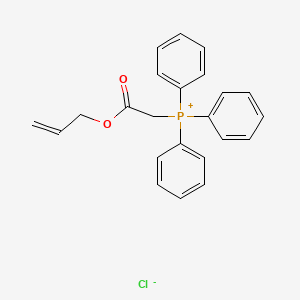

(Allyloxycarbonyl)methyltriphenylphosphonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Allyloxycarbonyl)methyltriphenylphosphonium chloride is a chemical compound commonly used in organic synthesis. It is a white crystalline solid that is soluble in polar solvents such as methanol and acetonitrile. This compound is often utilized as a protecting group for amines and alcohols, and as a coupling reagent for peptide synthesis.

Mechanism of Action

Target of Action

The primary target of (Allyloxycarbonyl)methyltriphenylphosphonium chloride is the mitochondria . The compound is designed to specifically target mitochondria due to the lipophilic cation such as an alkyltriphenylphosphonium moiety attached to it . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases .

Mode of Action

The compound interacts with its target, the mitochondria, by accumulating in the mitochondrial matrix due to its high affinity . This interaction results in changes in the mitochondrial function and physiology .

Biochemical Pathways

The compound affects the Krebs cycle, specifically inhibiting the enzyme 2-oxoglutarate dehydrogenase complex (OGDHC) . This inhibition impacts the energy production in the cell, as the Krebs cycle is a crucial part of cellular respiration .

Pharmacokinetics

It is known that the compound can achieve a more than 1000-fold higher mitochondrial concentration, depending on the cell and mitochondrial membrane potentials . This suggests a high degree of bioavailability within the mitochondria.

Result of Action

The result of the compound’s action is a progressive inhibition of cellular respiration . This is due to the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC), which plays a crucial role in energy production within the cell .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the cell and mitochondrial membrane potentials . These factors affect the compound’s ability to accumulate in the mitochondrial matrix and subsequently interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Allyloxycarbonyl)methyltriphenylphosphonium chloride typically involves the reaction of triphenylphosphine with allyl chloroformate. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Allyloxycarbonyl)methyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Coupling Reactions: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dichloromethane or acetonitrile. The reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from affecting the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary product is the desired peptide with the protecting group removed.

Scientific Research Applications

(Allyloxycarbonyl)methyltriphenylphosphonium chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a protecting group for amines and alcohols, and as a coupling reagent in peptide synthesis.

Biology: It is utilized in the synthesis of biologically active peptides and proteins.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Allyloxycarbonyl chloride: Used as a protecting group for amines and alcohols.

Methoxymethyltriphenylphosphonium chloride: Used in similar applications as (Allyloxycarbonyl)methyltriphenylphosphonium chloride.

Uniqueness

This compound is unique due to its dual functionality as both a protecting group and a coupling reagent. This versatility makes it a valuable tool in organic synthesis, particularly in the synthesis of complex peptides and proteins.

Properties

IUPAC Name |

(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJJJHBEYSCBFB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721104 |

Source

|

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100687-15-8 |

Source

|

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)

![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)